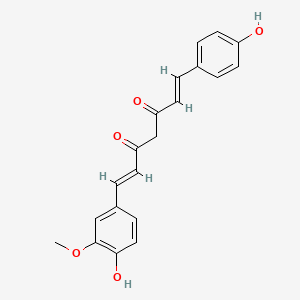

Demethoxycurcumin

Übersicht

Beschreibung

Demethoxycurcumin, auch bekannt als Curcumin II, ist ein natürlich vorkommendes Curcuminoid, das in Kurkuma (Curcuma longa) gefunden wird. Es ist eines der drei Hauptcurcuminoide, die anderen sind Curcumin und Bisthis compound. This compound ist bekannt für seine entzündungshemmenden, antioxidativen, antibakteriellen, krebshemmenden und neuroprotektiven Eigenschaften .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch verschiedene chemische Routen synthetisiert werden. Eine übliche Methode beinhaltet die Kondensation von Vanillin mit Acetylaceton in Gegenwart einer Base, wie z. B. Natriumhydroxid, unter Rückflussbedingungen. Die Reaktion verläuft typischerweise wie folgt:

Kondensationsreaktion: Vanillin reagiert mit Acetylaceton in Gegenwart von Natriumhydroxid.

Reinigung: Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet oft die Extraktion aus Kurkuma. Der Prozess umfasst:

Extraktion: Kurkumapulver wird mit Lösungsmitteln wie Ethanol oder Methanol extrahiert.

Fraktionierung: Der Extrakt wird fraktioniert, um Curcuminoide zu isolieren.

Reinigung: this compound wird mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Demethoxycurcumin can be synthesized through various chemical routes. One common method involves the condensation of vanillin with acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

Condensation Reaction: Vanillin reacts with acetylacetone in the presence of sodium hydroxide.

Purification: The crude product is purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves extraction from turmeric. The process includes:

Extraction: Turmeric powder is extracted using solvents like ethanol or methanol.

Fractionation: The extract is fractionated to isolate curcuminoids.

Purification: this compound is purified using techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Demethoxycurcumin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydro-Demethoxycurcumin.

Substitution: Halogenierte Demethoxycurcunderivate.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytotoxic Properties

Demethoxycurcumin has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. A study reported that this compound exhibited a higher antioxidant capacity than its counterpart bisthis compound, with an IC50 value indicating effective radical scavenging activity . Furthermore, it has shown cytotoxic effects against various cancer cell lines, including colon adenocarcinoma (SW-620) and gastric cancer (AGS), suggesting its potential as a chemotherapeutic agent .

Vascular Smooth Muscle Cell Migration Inhibition

Research has highlighted this compound's ability to inhibit vascular smooth muscle cell migration, which is essential in preventing restenosis after vascular injuries. In a rat carotid injury model, this compound significantly reduced intima/media ratios and the number of proliferating cells compared to other curcuminoids . This action is mediated through the downregulation of matrix metalloproteinases and modulation of signaling pathways such as focal adhesion kinase and phosphatidylinositol 3-kinase .

Antimicrobial Activity

This compound has shown promise in combating various microbial infections. Studies indicate that it possesses antibacterial properties effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, demonstrating its potential as an alternative treatment for resistant infections . Its antimicrobial efficacy has been attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as nuclear factor-kappa B (NF-kB). Research indicates that this compound can suppress tumor necrosis factor-induced inflammatory responses in various cell types, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

This compound's neuroprotective capabilities have been explored in the context of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in conditions like Alzheimer's disease . Its ability to modulate neuroinflammation further supports its therapeutic potential in neurodegenerative disorders.

Applications in Cancer Therapy

This compound's anticancer properties extend beyond its cytotoxic effects; it also induces apoptosis in cancer cells through various mechanisms, including DNA damage induction and inhibition of DNA repair processes . Its role in modulating multiple signaling pathways involved in cancer progression makes it a valuable candidate for combination therapies with conventional chemotherapeutics.

Summary Table of this compound Applications

Wirkmechanismus

Demethoxycurcumin exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the activity of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.

Anticancer: Induces apoptosis through the activation of caspases and modulation of signaling pathways such as Akt and Smad.

Neuroprotective: Inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress in neuronal cells.

Vergleich Mit ähnlichen Verbindungen

Demethoxycurcumin wird oft mit anderen Curcuminoiden verglichen:

Curcumin: Das am häufigsten vorkommende Curcuminoid, bekannt für seine breiten biologischen Aktivitäten, aber durch seine geringe Bioverfügbarkeit begrenzt.

Bisthis compound: Fehlen zwei Methoxygruppen, wodurch es chemisch stabiler ist, aber in einigen biologischen Aktivitäten im Vergleich zu Curcumin weniger potent ist.

Tetrahydrocurcumin: Ein hydriertes Derivat mit verbesserter Bioverfügbarkeit und Stabilität, aber unterschiedlichen biologischen Aktivitätsprofilen.

This compound ist einzigartig aufgrund seines Gleichgewichts zwischen Stabilität und biologischer Aktivität, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Demethoxycurcumin (DMC), a natural compound derived from turmeric (Curcuma longa), has garnered significant attention for its diverse biological activities, particularly in the realms of cancer therapy, antioxidant properties, and immune modulation. This article provides a comprehensive overview of the biological activity of DMC, supported by data tables, case studies, and detailed research findings.

Overview of this compound

DMC is one of the three main curcuminoids found in turmeric, alongside curcumin and bisthis compound. Its chemical structure lacks a methoxy group at one of the phenolic rings, which affects its biological functions compared to its analogs. Research indicates that DMC exhibits various pharmacological effects including anti-inflammatory, antioxidant, and anticancer properties.

Antioxidant Activity

DMC has been evaluated for its antioxidant capabilities through various assays. A comparative study showed that DMC's antioxidant activity is lower than that of curcumin but still significant. The DPPH radical scavenging assay indicated that DMC had an IC50 value of 17.94 µg/mL, demonstrating its ability to neutralize free radicals effectively .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| Curcumin | 12.46 |

| This compound | 17.94 |

| Bisthis compound | 25.00 |

Anticancer Properties

DMC has been extensively studied for its anticancer effects across various cancer cell lines. Research has demonstrated that DMC inhibits cell proliferation and induces apoptosis in several types of cancer, including prostate, breast, and skin cancers.

Case Study: Inhibition of Skin Squamous Cell Carcinoma

A study involving A431 human skin squamous cell carcinoma cells revealed that DMC significantly inhibited cell viability and induced apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Skin Cancer) | 20.00 |

| SW-620 (Colon Cancer) | 42.90 |

| HepG2 (Liver Cancer) | 64.70 |

Immune Modulation

DMC also influences immune responses, particularly in the context of leukemia. In a study involving WEHI-3 leukemia mice, DMC treatment resulted in increased macrophage populations and enhanced phagocytic activity at lower doses. However, higher doses led to a decrease in macrophage populations .

Table 3: Effects of this compound on Immune Cells

| Treatment Dose (mg/kg) | Macrophage Population (Mac-3) | Phagocytosis Activity |

|---|---|---|

| Control | Baseline | Baseline |

| 15 | Increased | Enhanced |

| 30 | Decreased | Enhanced |

| 60 | Decreased | Reduced |

The mechanisms underlying the biological activities of DMC include:

- Inhibition of NF-κB Activation : DMC suppresses TNF-induced NF-κB activation, which is crucial for inflammatory responses and tumor progression .

- Induction of Apoptosis : By regulating apoptotic pathways, DMC promotes programmed cell death in cancer cells.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Eigenschaften

IUPAC Name |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVQHVGMGKONQ-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873751 | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22608-11-3, 24939-17-1 | |

| Record name | Demethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.